molecular formula C21H27N3O2S B5574088 8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5574088
M. Wt: 385.5 g/mol
InChI Key: BBWQNOAADJFWLY-UHFFFAOYSA-N
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Description

8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18239829 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Compounds related to "8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been synthesized and evaluated for their antihypertensive activity. These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers. While they successfully lowered blood pressure in animal models, they did not exhibit significant beta-adrenergic blocking activity. Their alpha-adrenergic blocking property was more pronounced, with variations in their affinity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated potential antiviral properties. These compounds have shown inhibitory effects against human coronavirus and influenza virus, with specific derivatives exhibiting significant activity against human coronavirus 229E. This highlights the 1-thia-4-azaspiro[4.5]decan-3-one scaffold's versatility for antiviral drug development (Apaydın et al., 2019).

Anticancer and Antidiabetic Activities

Spirothiazolidines analogs, including compounds similar to "this compound," have been developed with significant anticancer activities against human breast and liver carcinoma cell lines. Moreover, certain derivatives have demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).

Antimicrobial Activities

Compounds with a spiro thiazolinone structure have been synthesized and evaluated for their antimicrobial activity. The fusion of heterocyclic rings in these compounds has shown to enhance their antimicrobial properties, indicating their potential as novel antimicrobial agents (Patel & Patel, 2015).

Properties

IUPAC Name

8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-16(18-6-4-3-5-7-18)12-24-14-21(26-20(24)25)8-10-23(11-9-21)13-19-17(2)22-15-27-19/h3-7,15-16H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWQNOAADJFWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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